

D-Lyxose CAS number and molecular formula

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Compound of Interest

Compound Name: D-Lyxose

Cat. No.: B077038

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An In-depth Technical Guide to D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare aldopentose sugar, is a C'-2 epimer of D-Xylose and holds significant interest in various scientific fields, particularly in drug development and biotechnology.[1] As an endogenous metabolite, it serves as a crucial building block and precursor in the synthesis of a range of biologically active molecules.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of **D-Lyxose**, its biological significance, and relevant experimental protocols.

Core Properties of D-Lyxose

D-Lyxose is a monosaccharide with the chemical formula C₅H₁₀O₅. [3][4][5][6] It exists as a white to off-white crystalline solid that is freely soluble in water. [2][3][5]

Property	Value	References
CAS Number	1114-34-7	[2][3][4][5][6]
Molecular Formula	C5H10O5	[2][3][4][5][6]
Molecular Weight	150.13 g/mol	[2][3][4][5]
Appearance	White to off-white solid	[2]
Melting Point	106-112 °C	[5][6]
Optical Rotation	$[\alpha]_{D20} +5.5^{\circ} \rightarrow -14.0^{\circ}$ (c = 0.82 in water)	[5]
Density	1.545 g/cm ³ (at 20°C)	[5]
Solubility	Freely soluble in water	[5][7]

Biological Significance and Applications

D-Lyxose plays a vital role as a precursor in the synthesis of various high-value compounds. It is a key starting material for certain antitumor drugs, such as α -galactosylceramide immunostimulants, and L-nucleoside analogs with antiviral properties.[2] Its unique stereochemistry makes it a valuable chiral building block in synthetic organic chemistry.[4]

In microbiology, **D-Lyxose** metabolism is primarily mediated by the enzyme **D-lyxose isomerase** (EC 5.3.1.15).[8][9] This enzyme catalyzes the reversible isomerization of **D-Lyxose** to D-Xylulose, an intermediate in the pentose phosphate pathway.[8] This metabolic link is a subject of research for the biotechnological production of rare sugars and other valuable chemicals from renewable feedstocks.

Signaling and Metabolic Pathways

The enzymatic conversion of **D-Lyxose** is a critical step in its metabolic utilization by various microorganisms. The following diagram illustrates the central role of **D-lyxose isomerase** in connecting **D-Lyxose** to the pentose phosphate pathway.



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D-Lyxose metabolic pathway integration.

Experimental Protocols

Synthesis of D-Lyxose from D-Arabinose

A reported method for the synthesis of **D-Lyxose** involves a 7-step route starting from the more readily available D-Arabinose, achieving a total yield of 40%.^[10] A key step in this synthesis is the inversion of configuration at the C3 position of a trans-2,3-dihydroxy pentofuranose intermediate to yield the cis-2,3-dihydroxy configuration characteristic of **D-Lyxose**.^[10] This is achieved using the DAST (diethylaminosulfur trifluoride) reagent.^[10] The detailed multi-step synthesis would involve protection of hydroxyl groups, the key inversion step, and subsequent deprotection to yield **D-Lyxose**.

Enzymatic Isomerization of D-Lyxose

The activity of **D-lyxose** isomerase can be quantified by measuring the formation of D-Xylulose from **D-Lyxose**.^[11]

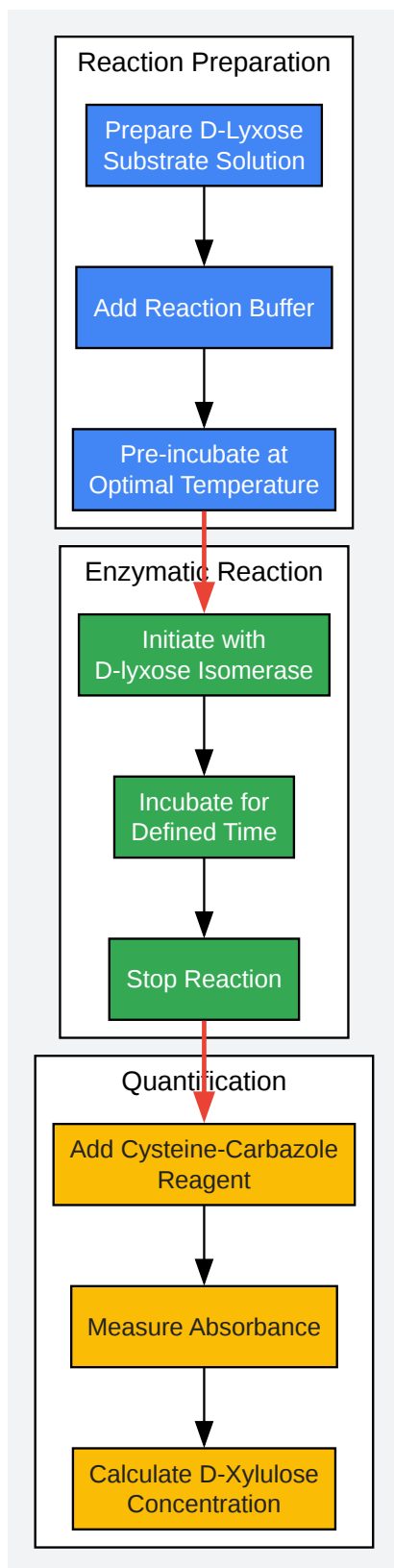
Materials:

- **D-Lyxose** solution (substrate)
- Purified **D-lyxose** isomerase
- Reaction buffer (e.g., phosphate buffer at optimal pH for the enzyme)
- Cysteine-carbazole reagent
- Sulfuric acid
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the **D-Lyxose** solution in the reaction buffer.
- Pre-incubate the mixture at the optimal temperature for the enzyme.
- Initiate the reaction by adding a known amount of **D-lyxose** isomerase.
- After a defined incubation period, stop the reaction (e.g., by heat inactivation or addition of an acid).
- To quantify the D-Xylulose formed, add the cysteine-carbazole reagent followed by sulfuric acid. This will lead to the formation of a colored product.
- Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
- The amount of D-Xylulose produced can be determined by comparing the absorbance to a standard curve generated with known concentrations of D-Xylulose.

The following diagram outlines the general workflow for this enzymatic assay.



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Workflow for **D-lyxose** isomerase activity assay.

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